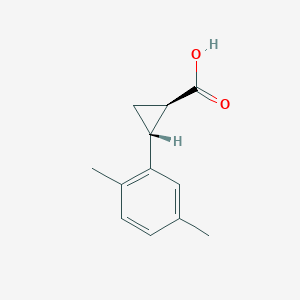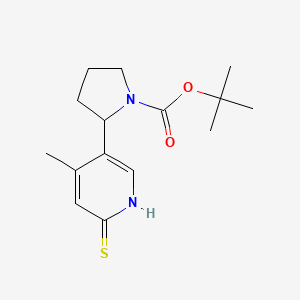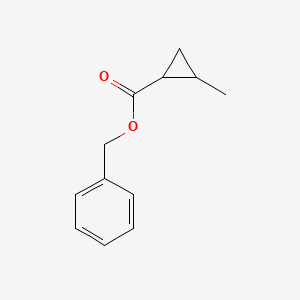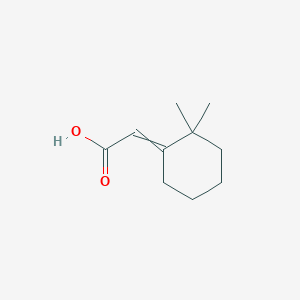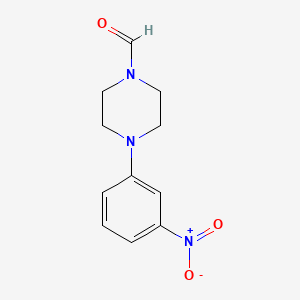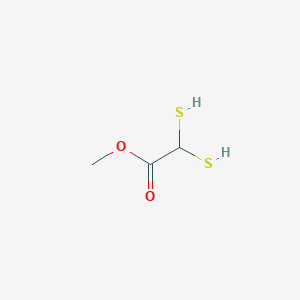
Methyl 2,2-bis(sulfanyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl dithioacetate is an organosulfur compound with the chemical formula C₃H₆S₂ . It is a colorless liquid with a pungent odor and is known for its reactivity due to the presence of sulfur atoms. This compound is used as an intermediate in organic synthesis and has various applications in different fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl dithioacetate can be synthesized through the reaction of methyl acetate with hydrogen sulfide in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C. The reaction can be represented as follows:
CH₃COOCH₃+H₂S→CH₃C(SH)SCH₃+H₂O
Industrial Production Methods
In an industrial setting, methyl dithioacetate is produced using a continuous flow reactor where methyl acetate and hydrogen sulfide are introduced in a controlled manner. The reaction mixture is then passed through a series of distillation columns to purify the product. The process ensures high yield and purity of methyl dithioacetate.
Análisis De Reacciones Químicas
Types of Reactions
Methyl dithioacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various organosulfur compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl dithioacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organosulfur compounds.
Biology: It is used in the study of enzyme mechanisms involving sulfur-containing substrates.
Industry: It is used in the production of pesticides, fungicides, and other agrochemicals.
Mecanismo De Acción
The mechanism of action of methyl dithioacetate involves its reactivity with nucleophiles and electrophiles. The sulfur atoms in the compound can form strong bonds with various molecular targets, leading to the formation of new compounds. This reactivity is exploited in organic synthesis to create a wide range of products.
Comparación Con Compuestos Similares
Methyl dithioacetate is similar to other dithioesters such as ethyl dithioacetate and propyl dithioacetate. it is unique due to its specific reactivity and the types of products it can form. Similar compounds include:
- Ethyl dithioacetate
- Propyl dithioacetate
- Methyl monothioacetate
These compounds share similar chemical properties but differ in their reactivity and applications.
Propiedades
Fórmula molecular |
C3H6O2S2 |
|---|---|
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
methyl 2,2-bis(sulfanyl)acetate |
InChI |
InChI=1S/C3H6O2S2/c1-5-2(4)3(6)7/h3,6-7H,1H3 |
Clave InChI |
ZDDGKXNSRNLVEB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(S)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


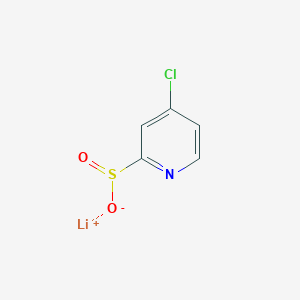
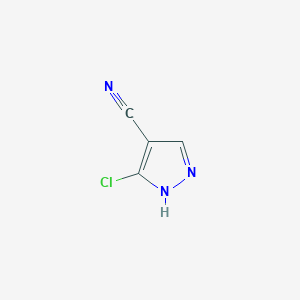
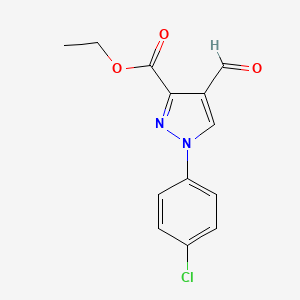
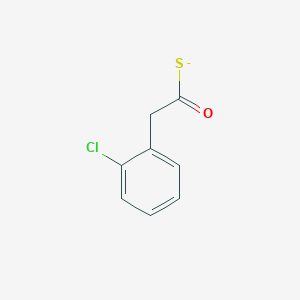

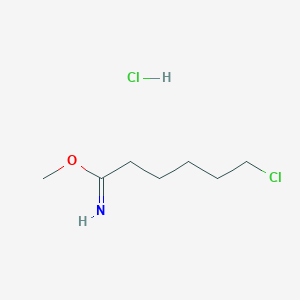
![rac-(1R,5R)-6-methoxybicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B15060676.png)

